molecular formula C16H23O4Sn B14520373 Dibutyl[(2-carboxybenzoyl)oxy]stannyl CAS No. 62436-58-2

Dibutyl[(2-carboxybenzoyl)oxy]stannyl

Cat. No.: B14520373
CAS No.: 62436-58-2
M. Wt: 398.1 g/mol
InChI Key: PVVUFRMOFVLGJS-UHFFFAOYSA-M
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Description

Dibutyl[(2-carboxybenzoyl)oxy]stannyl is an organotin compound characterized by a central tin (Sn) atom coordinated to two butyl groups and a (2-carboxybenzoyl)oxy moiety. Organotin compounds are widely studied for their diverse applications, including biocidal activity, catalysis, and medicinal uses. Its structural complexity distinguishes it from simpler organotin derivatives, such as trimethyltin or tributyltin compounds, which lack the aromatic carboxylate substituent .

Properties

CAS No.

62436-58-2

Molecular Formula

C16H23O4Sn

Molecular Weight

398.1 g/mol

InChI

InChI=1S/C8H6O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h1-4H,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+1/p-1

InChI Key

PVVUFRMOFVLGJS-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[(2-carboxybenzoyl)oxy]stannyl typically involves the reaction of dibutyltin oxide with 2-carboxybenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

(Bu2SnO)+2-Carboxybenzoic AcidThis compound+H2O\text{(Bu}_2\text{SnO)} + \text{2-Carboxybenzoic Acid} \rightarrow \text{this compound} + \text{H}_2\text{O} (Bu2​SnO)+2-Carboxybenzoic Acid→this compound+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[(2-carboxybenzoyl)oxy]stannyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

    Substitution: The carboxybenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Chemistry

In chemistry, Dibutyl[(2-carboxybenzoyl)oxy]stannyl is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organotin compounds and is utilized in catalytic processes.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Organotin compounds are known to interact with biological molecules, making them useful tools in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.

Industry

Industrially, the compound is used in the production of polymers and as a stabilizer in PVC manufacturing. Its role in catalysis also makes it valuable in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Dibutyl[(2-carboxybenzoyl)oxy]stannyl involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can coordinate with various functional groups in biological molecules, leading to inhibition or modulation of their activity. This interaction is crucial in its applications in enzyme inhibition studies and drug delivery.

Comparison with Similar Compounds

Trimethyl Stannyl Derivatives (e.g., Trimethyl Stannyl Pyropheophorbides)

Trimethyl stannyl derivatives, such as those used in chromatography (e.g., trimethyl stannyl pyropheophorbides), exhibit simpler structures with methyl substituents instead of butyl groups. These compounds are utilized in photodynamic therapy and chromatographic analysis due to their stability under isocratic conditions. The smaller methyl groups reduce steric hindrance, enhancing their suitability for analytical separations . In contrast, the bulkier butyl groups in Dibutyl[(2-carboxybenzoyl)oxy]stannyl may limit its chromatographic utility but improve lipophilicity, favoring membrane permeability in biological systems.

Dibutyl (Hexadecanoyloxy) Stannyl Hexadecanate

This compound, studied for anticancer and antimicrobial activity, features long-chain hexadecanoyloxy and hexadecanoate groups. The extended alkyl chains confer high hydrophobicity, making it suitable for lipid membrane interactions.

Phosphate and Phosphonate Esters

Zirconium/Uranium Dibutyl Phosphate Complexes

Zirconium nitrate dibutyl phosphate and uranium dibutyl phosphate complexes are used in nuclear fuel processing. Their solubility in nonpolar solvents (e.g., Amsco) is comparable to this compound (~2–4x M), but their phosphate ligands favor coordination with transition metals like Zr⁴⁺ or U⁶⁺. These complexes form gummy precipitates under stripping conditions, complicating industrial processes, whereas the carboxylate group in this compound may stabilize colloidal dispersions .

Dibutyl Methylphosphonate

A Schedule 2B04 compound under chemical weapon conventions, dibutyl methylphosphonate (CAS 2404-73-1) contains a phosphonate ester group. Its phosphorus center exhibits different reactivity compared to tin, particularly in hydrolysis and nucleophilic substitution. The butyl groups enhance solubility in organic solvents, similar to this compound, but its lack of aromaticity reduces UV-vis absorption, limiting spectroscopic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Solubility Primary Applications
This compound C₁₈H₂₄O₄Sn Butyl, 2-carboxybenzoyloxy Polar solvents Potential biocidal/medicinal
Trimethyl Stannyl Pyropheophorbide C₃₃H₃₅N₄O₃Sn Methyl, porphyrin Methanol/water Photodynamic therapy
Dibutyl (Hexadecanoyloxy) Stannyl Hexadecanate C₃₆H₇₀O₄Sn Butyl, hexadecanoyloxy Lipophilic media Anticancer
Zirconium Dibutyl Phosphate Zr(NO₃)₂(C₈H₁₇O₄P)₂ Butyl, phosphate Amsco Nuclear processing

Table 2: Reactivity and Stability

Compound Hydrolysis Rate Thermal Stability Coordination Sites
This compound Moderate High (>150°C) Carboxylate O, Sn
Dibutyl Methylphosphonate Slow Moderate Phosphonate O
Uranium Dibutyl Phosphate Fast (acidic) Low Phosphate O, U⁶⁺

Key Research Findings

  • Antifungal Activity : Dibutyl phthalate (structurally related via ester groups) demonstrates significant antifungal activity (74.28% peak area in VOC analysis), suggesting that the ester functionality in this compound may contribute to similar properties .
  • Coordination Chemistry: The carboxylate group in this compound enables chelation with metal ions, a feature absent in non-carboxylated organotin compounds like dibutyl hexadecanate .
  • Industrial Relevance : Unlike zirconium dibutyl phosphate complexes, which form problematic precipitates, the carboxylate moiety in this compound may improve colloidal stability in solvent extraction processes .

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